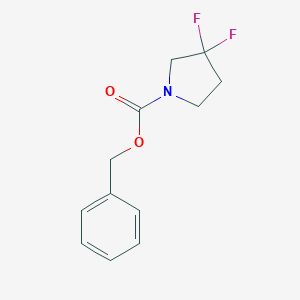

苄基3,3-二氟吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

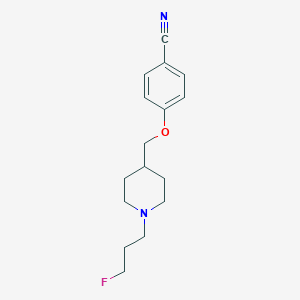

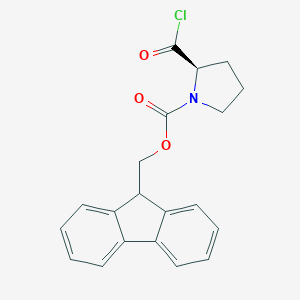

Benzyl 3,3-difluoropyrrolidine-1-carboxylate is a compound of interest due to its unique structural features and potential applications in various fields of chemistry and material science. Its synthesis, structure, and properties have been explored to understand and utilize its potential better.

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine compounds involves multiple steps, including efficient cyclization processes and specific reaction conditions to incorporate the fluorine atoms effectively. A practical and cost-effective synthesis method for 3,3-difluoropyrrolidine derivatives has been reported, involving Claisen rearrangement followed by a Ru(VIII)-catalyzed oxidation and subsequent cyclization processes (Xu et al., 2005).

Molecular Structure Analysis

The molecular structure of benzyl and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes provides insights into the coordination and geometry of related compounds. These structures have been crystallographically characterized, revealing details about their molecular arrangements and bonding (Carson & Lippard, 2006).

Chemical Reactions and Properties

The photocarboxylation of benzylic C–H bonds with CO2 under metal-free conditions is a notable reaction involving benzyl-substituted compounds, demonstrating a method to incorporate carboxylate groups into the molecular framework. This reaction provides a pathway to synthesize various carboxylated derivatives (Meng et al., 2019).

科学研究应用

合成方法

已经开发了一种合成3,3-二氟吡咯烷的实用方法,其中包括通过高效过程制备两个中间体,包括克莱森重排和Ru(VIII)催化氧化制备2,2-二氟琥珀酸,然后进行环化形成N-苄基-3,3-二氟吡咯烷酮,随后进行BH(3).Me(2)S还原(Feng Xu et al., 2005)。这种方法突出了生产该化合物的经济途径,强调了其在合成应用中的实用性。

光合羧化过程

将sp3杂化的C-H键与CO2羧化,特别是在苄位,代表了有挑战性但有价值的有机合成转化。已经开发了一种利用可见光介导的苄基C-H键与CO2光合羧化技术,在无金属条件下将其转化为2-芳基丙酸,展示了将CO2纳入有机分子的创新方法(Qing-Yuan Meng等,2019)。该过程以其中等至良好的产率和广泛的底物范围而引人注目,包括合成几种药物。

胆碱酯酶抑制

通过对苄基(2S)-2-(芳基氨甲酰)吡咯烷-1-羧酸酯对乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)的抑制研究,揭示了这些化合物的潜在治疗应用的见解。观察到对AChE的中等抑制作用,并且与利拉斯吡胺具有可比的抗BChE活性,特定衍生物显示出有希望的选择性和效力(Hana Pizova et al., 2017)。这些发现突出了苄基3,3-二氟吡咯烷-1-羧酸酯衍生物在开发与胆碱酯酶活性相关疾病的治疗方法中的相关性。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

属性

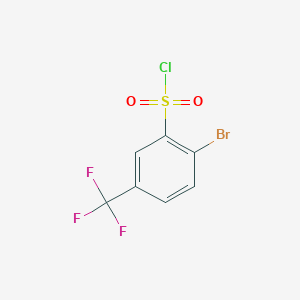

IUPAC Name |

benzyl 3,3-difluoropyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-12(14)6-7-15(9-12)11(16)17-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMBERXRQLASNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569927 |

Source

|

| Record name | Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |

CAS RN |

163457-22-5 |

Source

|

| Record name | Phenylmethyl 3,3-difluoro-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163457-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B63895.png)